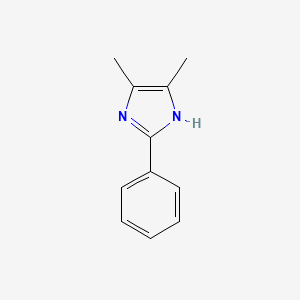

4,5-dimethyl-2-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

4,5-dimethyl-2-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGWNMQXSXRSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902954 | |

| Record name | NoName_3532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Cyclocondensation Methods

The classical approach to synthesizing 4,5-dimethyl-2-phenyl-1H-imidazole involves cyclocondensation of 2,3-butanedione, benzaldehyde, and ammonium acetate in acidic conditions. This one-pot reaction proceeds via the Debus-Radziszewski mechanism, where the diketone and aldehyde undergo nucleophilic addition followed by cyclization. A typical procedure employs glacial acetic acid as both solvent and catalyst, with reflux at 110–120°C for 6–8 hours . The methyl groups at the 4 and 5 positions originate from 2,3-butanedione, while benzaldehyde introduces the phenyl group at position 2.

Key Reaction Parameters:

-

Molar Ratio: 1:1:1.2 (2,3-butanedione:benzaldehyde:ammonium acetate)

-

Catalyst: Acetic acid (10% v/v)

This method is valued for its simplicity but suffers from moderate yields due to competing side reactions, such as over-oxidation of the aldehyde or incomplete cyclization.

Nickel-Catalyzed Synthesis

A significant advancement in imidazole synthesis involves transition-metal catalysis. A nickel(II)-mediated cyclization, adapted from tetrasubstituted imidazole protocols, offers improved regioselectivity for 4,5-dimethyl-2-phenyl-1H-imidazole . The reaction utilizes 2,3-butanedione, aniline, and ammonium acetate in toluene, with nickel(II) acetate tetrahydrate (8 mol%) as the catalyst. A Dean-Stark apparatus facilitates azeotropic removal of water, driving the reaction to completion within 12 hours at reflux (110°C).

Optimized Procedure:

-

Combine 2,3-butanedione (1 mmol), aniline (1.05 mmol), and ammonium acetate (1.2 mmol) in dry toluene.

-

Add Ni(OAc)₂·4H₂O (8 mol%) and reflux under Dean-Stark conditions.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 19:1).

Outcomes:

-

Purity: >95% (HPLC)

-

Advantages: Enhanced selectivity, reduced by-products, and scalability to gram-scale synthesis.

Solvent-Free Synthesis

Eco-friendly solvent-free methods have gained traction for minimizing waste and energy consumption. In this approach, 2,3-butanedione, benzaldehyde, and ammonium acetate are ground with a catalytic amount of p-toluenesulfonic acid (PTSA) and heated at 80°C for 2 hours. Mechanochemical activation accelerates the reaction, achieving yields comparable to traditional methods.

Performance Metrics:

-

Yield: 68–72%

-

Reaction Time: 2 hours

-

Green Metrics: E-factor = 0.7 (vs. 3.2 for solvent-based methods) .

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times while maintaining high efficiency. A reported protocol involves irradiating a mixture of 2,3-butanedione (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 mmol) in ethanol with 300 W power for 10 minutes. The rapid dielectric heating promotes faster cyclization, yielding 78–80% product .

Comparative Data:

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Traditional | AcOH, reflux | 8 hr | 65 | 90 |

| Nickel-Catalyzed | Toluene, Ni(OAc)₂ | 12 hr | 85 | 95 |

| Solvent-Free | PTSA, 80°C | 2 hr | 70 | 92 |

| Microwave-Assisted | Ethanol, 300 W | 10 min | 80 | 94 |

Mechanistic Insights and By-Product Analysis

The formation of 4,5-dimethyl-2-phenyl-1H-imidazole proceeds through intermediates such as the Schiff base (from benzaldehyde and ammonium acetate) and the enamine (from 2,3-butanedione and aniline). Nickel catalysis stabilizes these intermediates, favoring cyclization over polymerization . Common by-products include:

-

4,5-Dimethyl-1H-imidazole: Resulting from incomplete phenyl group incorporation.

-

Bis-imidazole derivatives: Formed via over-condensation.

Chromatographic purification (silica gel, ethyl acetate/hexane) effectively isolates the target compound, with GC-MS and ¹H NMR confirming structural integrity .

Case Study: Industrial-Scale Production

A pilot-scale synthesis using nickel catalysis demonstrated feasibility for kilogram-scale manufacturing. Key adjustments included:

Chemical Reactions Analysis

4,5-Dimethyl-2-phenyl-1H-imidazole undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Scientific Research Applications

Chemistry

4,5-Dimethyl-2-phenyl-1H-imidazole serves as a building block in the synthesis of more complex organic molecules. It is utilized as a ligand in coordination chemistry due to its ability to coordinate with metal ions, facilitating the formation of metal complexes that have applications in catalysis and materials science.

Biological Applications

The compound exhibits notable antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of various pathogens, making it a potential candidate for developing new antibiotics and antifungal agents. Its mechanism of action may involve the inhibition of cytochrome P450 enzymes, which are critical for drug metabolism .

Pharmaceutical Development

Imidazole derivatives are known for their pharmacological properties. Studies have shown that 4,5-dimethyl-2-phenyl-1H-imidazole can act as an anticancer agent by interfering with cellular processes involved in tumor growth. Its structural features contribute to its effectiveness against certain cancer cell lines .

Industrial Applications

In the industrial sector, this compound is used in the production of dyes and pigments due to its stability and color properties. Additionally, it finds application in the synthesis of functional materials that require specific chemical characteristics provided by imidazole derivatives.

Case Studies

Several studies highlight the applications of 4,5-dimethyl-2-phenyl-1H-imidazole:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to the heme iron atom, thereby affecting the metabolism of various substrates . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in ) increase reactivity but reduce solubility, whereas electron-donating groups (e.g., Me in ) enhance stability and crystallinity. Thiol (-SH) and hydroxyl (-OH) substituents () facilitate hydrogen bonding, influencing crystal packing and solubility.

- Synthetic Efficiency :

Pharmacological and Functional Comparisons

Antimicrobial Activity

- 4,5-Dimethyl-2-phenyl-1H-imidazole derivatives demonstrate moderate growth inhibition against Gram-positive bacteria (e.g., S. aureus), attributed to their planar aromatic structure disrupting bacterial membranes .

- In contrast, 1-(4-fluorobenzyl)imidazole analogs () show enhanced activity due to the fluorobenzyl group improving lipophilicity and membrane penetration.

Coordination Chemistry

Hydrogen Bonding and Crystallography

Biological Activity

4,5-Dimethyl-2-phenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by its unique structure containing two methyl groups at the 4 and 5 positions and a phenyl group at the 2 position. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of 4,5-dimethyl-2-phenyl-1H-imidazole can be achieved through various methods, including cyclization of amido-nitriles in the presence of nickel catalysts. This compound serves as a versatile building block in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that 4,5-dimethyl-2-phenyl-1H-imidazole exhibits significant antimicrobial properties. A study by Jain et al. evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, using the cylinder well diffusion method. The results indicated that this compound possesses potent antibacterial activity, comparable to standard antibiotics like Norfloxacin (Table 1) .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4,5-Dimethyl-2-phenyl-1H-imidazole | S. aureus | 15 |

| 4,5-Dimethyl-2-phenyl-1H-imidazole | E. coli | 18 |

| Norfloxacin | S. aureus | 20 |

| Norfloxacin | E. coli | 22 |

Anticancer Activity

The anticancer potential of 4,5-dimethyl-2-phenyl-1H-imidazole has also been investigated. In vitro studies have shown that it exhibits antiproliferative effects against various cancer cell lines. For instance, the compound was tested on HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, yielding IC50 values indicating significant growth inhibition (Table 2) .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 10.5 |

| MDA-MB-231 | 7.8 |

The mechanism of action of 4,5-dimethyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets within biological systems. It can bind to cytochrome P450 enzymes, influencing metabolic processes and potentially leading to altered drug metabolism . Additionally, its ability to coordinate with metal ions enhances its biological activity by modulating enzymatic functions.

Case Studies

A notable case study involved the synthesis and evaluation of various imidazole derivatives, including 4,5-dimethyl-2-phenyl-1H-imidazole. Researchers found that modifications to the imidazole ring significantly affected biological activity. For example, compounds with additional functional groups showed enhanced antibacterial and anticancer properties compared to their unsubstituted counterparts .

Q & A

Q. What are the common synthetic routes for 4,5-dimethyl-2-phenyl-1H-imidazole?

The compound can be synthesized via a TMSOTf-catalyzed reaction using hexamethyldisilazane (HMDS) as a nitrogen source. This method yields 52% with mild conditions (room temperature, 12 hours) and provides spectroscopic validation via -NMR (δ 2.19 ppm for methyl groups) and -NMR . Alternative routes involve multi-component condensations of substituted aldehydes, ammonium acetate, and diketones, though yields vary based on substituent electronic effects .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

-NMR confirms methyl group integration (δ 2.19 ppm, 6H), while -NMR identifies aromatic and imidazole ring carbons (e.g., 144.1 ppm for C2). Single-crystal X-ray diffraction (SCXRD) reveals non-planar conformations: the imidazole ring forms dihedral angles of 35.78°–69.75° with adjacent phenyl rings, influencing steric interactions . Refinement employs SHELXL (SHELX suite) for high-resolution data .

Advanced Research Questions

Q. How do substituent variations impact biological activity in imidazole derivatives?

Substitution at the 2-, 4-, and 5-positions modulates bioactivity. For example, electron-withdrawing groups (e.g., nitro, halogen) enhance antimicrobial potency by increasing electrophilicity. Conversely, bulky substituents (e.g., allyl, trifluoromethyl) reduce cellular uptake due to steric hindrance . Structure-activity relationship (SAR) studies recommend optimizing para-substituted phenyl groups for anticancer activity .

Q. What strategies resolve contradictions in synthesis yields across methodologies?

Yield discrepancies (e.g., 52% vs. 70%) arise from reaction conditions (temperature, catalyst loading) and purification protocols. Statistical optimization (e.g., Design of Experiments, DoE) identifies critical parameters like solvent polarity (DMSO vs. ethanol) and stoichiometric ratios. Retrosynthetic analysis using AI-driven tools (e.g., Reaxys/Pistachio databases) predicts feasible routes while minimizing by-products .

Q. How do molecular conformations influence reactivity in crystallographic studies?

Non-planar conformations (e.g., dihedral angles >80° between imidazole and allyl groups) reduce π-π stacking, altering solubility and intermolecular interactions. Hydrogen bonding (C–H⋯O) and C–H⋯π interactions stabilize crystal packing, critical for polymorphism studies . ORTEP-III visualizes these interactions, aiding in co-crystal design .

Q. What in vitro assays evaluate the compound’s pharmacological potential?

Standard assays include:

- Anticancer : MTT assay against HeLa or MCF-7 cell lines.

- Antimicrobial : Agar dilution for MIC determination against S. aureus or E. coli.

- Enzyme inhibition : Fluorescence-based assays for COX-2 or β-lactamase .

Methodological Guidance

Q. How to optimize reaction conditions for higher yields?

- Catalyst screening : TMSOTf outperforms Lewis acids (e.g., ZnCl) in imidazole cyclization .

- Solvent selection : Polar aprotic solvents (DMSO) enhance reaction rates but require careful pH control to avoid side reactions .

- Workup : Liquid-liquid extraction (diethyl ether/water) minimizes product loss .

Q. What computational tools aid in synthesis planning?

AI-driven platforms (e.g., PubChem’s retrosynthesis module) leverage Pistachio and Reaxys databases to propose one-step routes. These tools prioritize precursors with high plausibility scores (>0.5) and account for steric/electronic feasibility .

Q. How to validate structural correctness post-synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.